molecular formula C22H16N2O2S B1222028 N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B1222028
M. Wt: 372.4 g/mol
InChI Key: HVELMGFBVFHJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a member of xanthenes.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : A study conducted by Yar and Ansari (2009) focused on synthesizing a series of biphenyl benzothiazole-2-carboxamide derivatives, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, and evaluated their diuretic activity Yar & Ansari, 2009.
  • Antibacterial and Antifungal Evaluation : Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound related to the one and assessed its antibacterial and antifungal activities, along with anticancer potential against breast cancer cells Senthilkumar, Umarani & Satheesh, 2021.
  • Antimicrobial Agents : Incerti et al. (2017) developed novel N-(1,2-benzothiazole-3-carboxamides/acetamides) that demonstrated potent antimicrobial activity against various pathogens Incerti et al., 2017.
  • Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives and found two compounds with significant antitumor effects Ostapiuk, Frolov & Matiychuk, 2017.

Chemical Synthesis and Characterization

  • Synthesis of Analogous Compounds : El’chaninov and Aleksandrov (2018) explored the synthesis and transformations of compounds structurally related to N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide El’chaninov & Aleksandrov, 2018.
  • Photo-Physical Characteristics : Padalkar et al. (2011) synthesized and studied the photo-physical properties of related fluorescent derivatives, exploring their absorption-emission properties Padalkar et al., 2011.

Potential Clinical Applications

  • Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized derivatives for anticancer evaluation, demonstrating significant activity against various cancer cell lines Ravinaik et al., 2021.
  • Chemical Reactivity Studies : Aleksandrov and El’chaninov (2017) conducted electrophilic substitution reactions on related compounds to explore their chemical reactivity Aleksandrov & El’chaninov, 2017.

properties

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H16N2O2S/c1-13-7-6-12-18-20(13)23-22(27-18)24-21(25)19-14-8-2-4-10-16(14)26-17-11-5-3-9-15(17)19/h2-12,19H,1H3,(H,23,24,25)

InChI Key

HVELMGFBVFHJIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 5
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Reactant of Route 6
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.